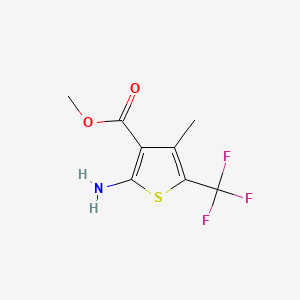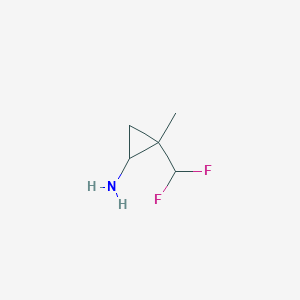
2-(Difluoromethyl)-2-methylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-2-methylcyclopropan-1-amine is a fluorinated organic compound characterized by the presence of a difluoromethyl group and a cyclopropane ring
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Reduction: One common synthetic route involves the halogenation of cyclopropane derivatives followed by reduction to introduce the difluoromethyl group.
Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like Difluoromethyl 2-pyridyl sulfone, which reacts with aldehydes, ketones, and other substrates to introduce the difluoromethyl group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and reduction processes, often using continuous flow reactors to ensure efficiency and safety. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of difluoromethylated carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethylamine derivative.
Substitution Reactions: Substitution reactions involving the difluoromethyl group can lead to the formation of various fluorinated organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Difluoromethylated ketones and aldehydes.
Reduction Products: Difluoromethylamines.
Substitution Products: Various fluorinated organic compounds.
Scientific Research Applications
2-(Difluoromethyl)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-2-methylcyclopropan-1-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the difluoromethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
2-(Trifluoromethyl)-2-methylcyclopropan-1-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)-2-ethylcyclopropan-1-amine: Similar difluoromethyl group but with an ethyl group instead of methyl.
Uniqueness: 2-(Difluoromethyl)-2-methylcyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C5H9F2N/c1-5(4(6)7)2-3(5)8/h3-4H,2,8H2,1H3 |
InChI Key |
PPKSMBYCFAVINU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


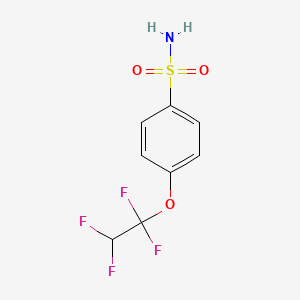
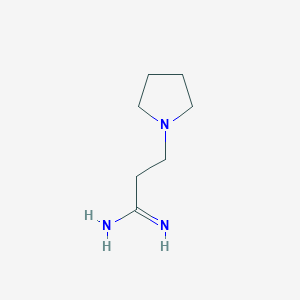
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)

methanone](/img/structure/B15320730.png)
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)
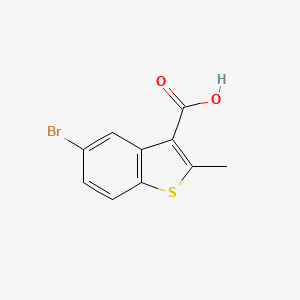
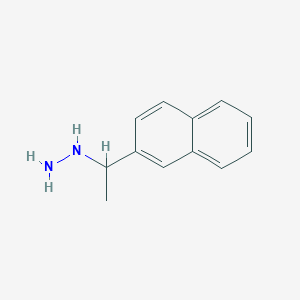
![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
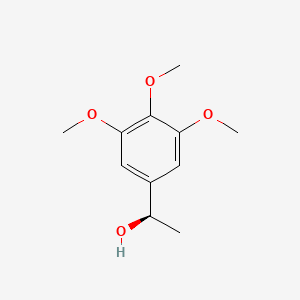
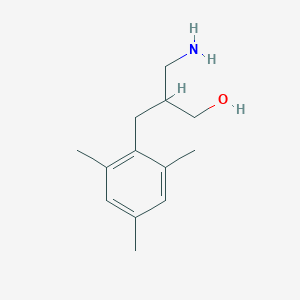

![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
